N-Tert-butyl-N'-octyl ethylenediamine
Description
N-Tert-butyl-N'-octyl ethylenediamine is a derivative of ethylenediamine (H₂NCH₂CH₂NH₂), featuring a tert-butyl (-C(CH₃)₃) group on one nitrogen atom and an octyl (-C₈H₁₇) group on the other. This asymmetrical substitution pattern imparts unique physicochemical properties, such as amphiphilicity (due to the hydrophobic octyl chain and polar amine groups) and steric hindrance (from the bulky tert-butyl group). These traits make it valuable in applications like drug delivery, catalysis, and materials science.
Properties
CAS No. |
886500-92-1 |
|---|---|
Molecular Formula |
C14H32N2 |
Molecular Weight |
228.42 g/mol |
IUPAC Name |
N'-tert-butyl-N-octylethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-5-6-7-8-9-10-11-15-12-13-16-14(2,3)4/h15-16H,5-13H2,1-4H3 |
InChI Key |
GPAYOMXTPVAUHN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNCCNC(C)(C)C |
Canonical SMILES |
CCCCCCCCNCCNC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- The octyl chain in N-Tert-butyl-N'-octyl ethylenediamine likely enhances lipid bilayer interactions, similar to N-(2-Aminoethyl)-N-octylethylenediamine acetate .
- In contrast, compounds with multiple octyl groups (e.g., N,N-Dioctyl derivatives) exhibit reduced solubility but stronger hydrophobic interactions .
2.2 Compounds with Tert-Butyl Groups
Key Findings :
- The tert-butyl group in this compound likely improves thermal and oxidative stability, as seen in tert-butyl carbamate derivatives .
- However, bulkier substituents (e.g., two tert-butyl groups in N,N’-Di-tert-butylethylenediamine) may limit substrate access in catalytic applications compared to mono-substituted analogues .
2.3 Ethylenediamine Derivatives with Mixed Functional Groups
Key Findings :
- The octyl group in this compound may offer superior lipid compatibility compared to polar substituents like hydroxyethyl or thienylmethyl .
- Unlike Hydroxyethyl ethylenediamine, which reacts broadly with acids and esters, the tert-butyl group in the target compound may restrict reactivity to specific substrates .
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